molecular formula C7H3BrClNO4 B1383835 3-Bromo-4-chloro-2-nitrobenzoic acid CAS No. 2090130-05-3

3-Bromo-4-chloro-2-nitrobenzoic acid

Cat. No. B1383835
CAS RN: 2090130-05-3
M. Wt: 280.46 g/mol
InChI Key: DBGNZNXTJOMOEU-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-nitrobenzoic acid is a type of organic compound that falls under the category of nitrogen derivatives . It has a molecular formula of O2NC6H3(Br)CO2H and a molecular weight of 246.01 .


Synthesis Analysis

The synthesis of similar compounds, such as 2-bromo-4-nitrobenzoic acid, involves a series of steps. The first step is the nitration of benzene to form nitrobenzene, which uses concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). The second step is the bromination of nitrobenzoic acid to form 2-bromo-nitrobenzoic acid, which uses bromine (Br2) and concentrated sulfuric acid (H2SO4) .


Molecular Structure Analysis

The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .


Chemical Reactions Analysis

3-Bromo-4-chlorobenzoic acid can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide .


Physical And Chemical Properties Analysis

Nitro compounds like 3-Bromo-4-chloro-2-nitrobenzoic acid have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-bromo-4-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-5-4(9)2-1-3(7(11)12)6(5)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGNZNXTJOMOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-2-nitrobenzoic acid

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